molecular formula C8H10N2O2 B1425963 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid CAS No. 1349718-35-9

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1425963
M. Wt: 166.18 g/mol
InChI Key: YDPDUABHUDEMLW-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C8H10N2O2 . It belongs to the class of pyrazole carboxylic acids. The compound is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol.


Synthesis Analysis

The synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid can be achieved through various methods such as condensation of 4-formylpyrazole and cyclobutanone, cyclocondensation of α-keto acids and hydrazine, and oxidation of 4-cyclobutylpyrazole-3-carbaldehyde .


Molecular Structure Analysis

The structure of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid has been characterized by 1H NMR, 13C NMR, and HRMS . It exhibits a planar structure due to the presence of the cyclobutyl ring and forms stable complexes with metal ions .


Chemical Reactions Analysis

Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles . Other reactions include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .


Physical And Chemical Properties Analysis

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 166.18 g/mol . It is a weakly acidic compound with a pKa of 4.79.

Scientific Research Applications

Synthesis and Biological Applications

  • Pyrazole carboxylic acid derivatives, including compounds like 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid, play a crucial role in medicinal chemistry due to their wide range of biological activities. These derivatives are pivotal in the synthesis of various biologically active compounds. They exhibit significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This extensive range of activities makes them an important scaffold in heterocyclic compounds for the development of new medicinal agents (Cetin, 2020).

Heterocyclic Compound Synthesis

  • The compound serves as a building block for creating a diverse array of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its derivatives have been pivotal in the synthesis of these classes, demonstrating the compound's versatility in generating a wide variety of heterocycles and dyes. This versatility underscores the importance of such compounds in the synthesis of new heterocyclic compounds with potential therapeutic applications (Gomaa & Ali, 2020).

Biological Activities of Pyrazole Derivatives

  • Pyrazole derivatives synthesized from 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid and similar compounds have been investigated for various biological activities. These activities include antimicrobial, antifungal, antiviral, antioxidant, and herbicidal properties. The synthesis methods have adapted to modern techniques, including microwave conditions, showcasing the adaptability and relevance of these compounds in current research for developing new therapeutic and agrochemical agents (Sheetal et al., 2018).

Synthetic Applications and Biological Potency

  • The pyrazole moiety is identified as a pharmacophore, highlighting its central role in many biologically active compounds. It is extensively used as synthons in organic synthesis, demonstrating a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial. The review of various synthetic methods to obtain pyrazole-appended heterocyclic skeletons showcases the compound's importance in medicinal chemistry and its potential for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Safety And Hazards

The safety information for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

1-cyclobutylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPDUABHUDEMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266220
Record name 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

CAS RN

1349718-35-9
Record name 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
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Record name 1-cyclobutyl-1H-pyrazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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